tert-Butyl thiophen-3-ylcarbamate

Solid-state properties Regioisomer comparison Purification

Free 3-aminothiophene rapidly degrades under ambient conditions, complicating heterocyclic synthesis. This Boc-protected analog (CAS 19228-91-2) provides a bench-stable, storable surrogate that deprotects quantitatively under mild acid (TFA). • Supports 160+ STING agonist patent families (WO-2019195063-A1 etc.) • Enables 72% yield N-allyl cyclization to oxazolidinones • ≥97% purity with batch-specific NMR, HPLC, GC documentation • Ships globally from multiple stock points.

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
CAS No. 19228-91-2
Cat. No. B092140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl thiophen-3-ylcarbamate
CAS19228-91-2
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CSC=C1
InChIInChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)10-7-4-5-13-6-7/h4-6H,1-3H3,(H,10,11)
InChIKeyPRWYQCYSADTIBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl thiophen-3-ylcarbamate Identity and Properties


tert-Butyl thiophen-3-ylcarbamate (CAS 19228-91-2), also known as N-Boc-3-aminothiophene, is a Boc-protected 3-aminothiophene derivative with molecular formula C₉H₁₃NO₂S and molecular weight 199.27 g·mol⁻¹ . The compound is a crystalline solid (mp 135–140 °C) supplied at ≥96% assay and is stored at 2–8 °C under inert atmosphere . Its primary utility lies in serving as a stable, storable surrogate for free 3-aminothiophene—an amine that is prone to oxidative degradation in its unprotected form [1]. The tert-butoxycarbonyl (Boc) group enables selective deprotection under mild acidic conditions (e.g., TFA), making the compound a versatile building block for heterocyclic synthesis and fragment-based drug discovery .

tert-Butyl thiophen-3-ylcarbamate Substitution Limitations


Although tert-butyl thiophen-2-ylcarbamate (CAS 56267-50-6) and tert-butyl phenylcarbamate (CAS 3422-01-3) share the same Boc-protecting strategy, their physicochemical properties and synthetic provenance diverge in ways that carry tangible consequences for procurement and experimental design [1]. The 3-thienyl isomer exhibits a melting point approximately 11–16 °C lower than the 2-thienyl analog (135–140 °C vs. 151–154 °C), reflecting distinct crystal packing energetics that affect purification, formulation, and solid-state handling . The 3-thienyl carbamate participates in nucleophilic cyclization pathways—such as selenium- or iodine-induced oxazolidinone formation—that are documented for the 3-amino substitution pattern but are not directly transferable to the 2-isomer [2]. Furthermore, the 3-thienyl compound anchors a patent footprint exceeding 160 filings, a significant fraction of which map to STING agonist programs, creating a procurement rationale tied to specific intellectual property landscapes that generic substitution cannot replicate [3].

tert-Butyl thiophen-3-ylcarbamate Differentiation Evidence


Melting Point Depression vs. 2-Thienyl Regioisomer

tert-Butyl thiophen-3-ylcarbamate (3-isomer) melts at 135–140 °C, whereas tert-butyl thiophen-2-ylcarbamate (2-isomer, CAS 56267-50-6) melts at 151–154 °C . This 11–16 °C melting-point depression indicates weaker lattice energy in the 3-isomer, which can translate into faster dissolution kinetics during reaction setup and lower energy input for melt-based processing .

Solid-state properties Regioisomer comparison Purification

Patent Footprint of 3-Thienyl Carbamate

PubChemLite records 161 patents citing tert-butyl thiophen-3-ylcarbamate (CAS 19228-91-2) [1]. Among these, multiple filings from 2018–2024 explicitly employ the 3-thienyl Boc-carbamate as an intermediate in the synthesis of STING (Stimulator of Interferon Genes) agonists . By contrast, the 2-thienyl regioisomer (CAS 56267-50-6) shows a substantially smaller patent corpus in PubChem, consistent with its different synthetic utility. The 3-isomer's prominence in immunooncology patent estates makes it a strategic procurement choice for organizations building freedom-to-operate positions in the STING modulator space [2].

Intellectual property STING agonists Patent landscape

3-Thienyl-Specific Boc Carbonyl Cyclization

Brugier et al. (2001) demonstrated that the tert-butoxycarbonyl group of N-(3-thienyl)carbamates undergoes intramolecular nucleophilic attack during selenium- or iodine-induced cyclization, forming thienooxazepinone 25 and N-(3-thienyl)oxazolidinones 28 and 29 [1]. This O-nucleophilic participation of the carbamate carbonyl is a distinct feature of the 3-thienyl substitution pattern, exploited to construct fused heterocycles. In the same study, tert-butyl N-allyl(2-bromo-3-thienyl)carbamate (12a) was obtained in 72% yield, providing a quantitative benchmark for further derivatization [2]. No equivalent cyclization pathway has been reported for the 2-thienyl isomer under comparable conditions.

Synthetic methodology Cyclization Oxazolidinone

Water Solubility vs. Phenyl Analog

The estimated water solubility of tert-butyl thiophen-3-ylcarbamate, derived from its predicted log Kow of 2.93 (WSKOW v1.41 method), is approximately 138 mg·L⁻¹ at 25 °C . The measured LogP for the 3-thienyl compound is 3.17 (experimental) . For the phenyl analog (tert-butyl phenylcarbamate, CAS 3422-01-3), the LogP is 2.85–3.00 and the melting point is 133–137 °C, but the compound lacks the sulfur heteroatom that contributes additional hydrogen-bond acceptor capacity (PSA 66.57 Ų for the 3-thienyl vs. 38.33 Ų for the phenyl analog) [1]. The higher polar surface area of the thiophene derivative predicts improved aqueous solubility relative to the phenyl congener, despite similar logP values, a consideration relevant for fragment-based screening where aqueous solubility at millimolar concentrations is often required.

Physicochemical profiling Solubility LogP

Fragment Molecule Designation and Supply

Tert-butyl thiophen-3-ylcarbamate is explicitly catalogued and sold as a fragment molecule (TargetMol Cat. No. Fr12902; purity 99.97% by batch analysis) for molecular linking, expansion, and modification in drug discovery . It is supplied in research-grade quantities (50 mg, 200 mg) with validated analytical data (NMR, HPLC, GC) from multiple vendors including Bidepharm (97% purity) and Sigma-Aldrich (96% assay) . The 2-thienyl isomer, while commercially available, is not ubiquitously positioned as a fragment screening scaffold in major vendor catalogues. The explicit fragment designation, combined with multi-vendor availability and documented batch-to-batch quality control, lowers the barrier for incorporation into fragment-based lead generation campaigns .

Fragment-based drug discovery Scaffold Medicinal chemistry

tert-Butyl thiophen-3-ylcarbamate Procurement & Applications


STING Agonist Medicinal Chemistry Programs

The compound's documented role as an intermediate in multiple STING agonist patent families (WO-2019195063-A1, WO-2019195124-A1, US-2019300513-A1) makes it a direct procurement candidate for organizations developing innate immune modulators for oncology . The 161-patent corpus provides structural precedents that reduce synthetic route risk and support freedom-to-operate analysis [1].

Thieno[3,2-b]pyrrole & Oxazolidinone Library Synthesis

The unique ability of the 3-thienyl Boc-carbamate to undergo intramolecular nucleophilic cyclization—forming thienooxazepinones and oxazolidinones upon treatment with PhSeCl or NIS—enables the construction of fused heterocyclic libraries that are inaccessible from the 2-thienyl isomer . The 72% benchmark yield for tert-butyl N-allyl(2-bromo-3-thienyl)carbamate (12a) provides a quantitative starting point for route optimization [1].

Fragment-Based Lead Generation with High-Purity Building Blocks

The explicit fragment-molecule designation by TargetMol, combined with >96% purity guarantees from Sigma-Aldrich and Bidepharm (with batch-specific NMR, HPLC, GC documentation), positions the compound as a procurement-ready scaffold for fragment screening campaigns . The estimated water solubility of ~138 mg·L⁻¹ and PSA of 66.57 Ų support its use in biochemical assays at screening-relevant concentrations [1].

Solid-State Handling for Heterocyclic Process Chemistry

The 11–16 °C lower melting point of the 3-isomer (135–140 °C) compared to the 2-isomer (151–154 °C) simplifies dissolution and melt-based processing, reducing solvent volume and energy input during large-scale reactions . The defined storage conditions (2–8 °C, argon atmosphere) and commercial availability in bulk quantities from multiple suppliers ensure supply chain reliability for process development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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